N-(5-bromopyridin-2-yl)-4-fluorobenzamide
Description
Contextualization within Benzamide (B126) and Pyridine-Derived Chemical Space
N-(5-bromopyridin-2-yl)-4-fluorobenzamide is strategically positioned within the vast chemical space defined by two highly significant heterocyclic and aromatic structures: pyridine (B92270) and benzamide. Both of these core structures are considered "privileged scaffolds" in medicinal chemistry due to their consistent presence in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.netnih.gov
The Pyridine Moiety: The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in drug design. nih.govresearchgate.net Its inclusion in a molecule can modulate critical pharmacological properties such as solubility, bioavailability, and metabolic stability. enpress-publisher.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, facilitating strong interactions with biological targets like enzymes and receptors. mdpi.com This versatility has led to the incorporation of the pyridine scaffold in drugs across numerous therapeutic areas, including antimicrobials, antivirals, and anticancer agents. nih.govmdpi.com
The Benzamide Moiety: Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, are another class of compounds with a rich history in pharmaceutical development. ontosight.aiwalshmedicalmedia.com The amide group is a key structural feature, capable of participating in hydrogen bonding as both a donor and an acceptor, which is crucial for binding to protein targets. solubilityofthings.com Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. walshmedicalmedia.comresearchgate.netontosight.ai
The combination of these two powerful pharmacophores in a single molecule, as seen in this compound, creates a compound with a high potential for diverse biological interactions and therapeutic applications.
Historical Trajectory and Significance of Related Fluorobenzamide Analogues in Chemical Biology
The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, and fluorobenzamide analogues have played a significant role in this field. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties.
Historically, the use of fluorinated analogues gained traction as chemists recognized their potential to:
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.
Increase Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, potentially improving absorption and distribution. solubilityofthings.com
Modulate Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting the molecule's ionization state and interaction with targets.
Fluorobenzamides have been investigated as chemical probes to study biological processes and as scaffolds for developing therapeutic agents. solubilityofthings.comclaremont.edu Their ability to form specific interactions, sometimes involving the fluorine atom itself through weak hydrogen bonds or dipole-dipole interactions, makes them valuable tools in chemical biology for dissecting complex biological systems. nih.govresearchgate.net The study of fluorogenic reactions, where fluorescence is generated from non-fluorescent reactants, has become a significant area of chemical biology, further highlighting the utility of fluorinated compounds. nih.govresearchgate.net
Overview of the Chemical Structure and its Relevance for Biological Interaction
The molecular architecture of this compound is a deliberate amalgamation of functional groups, each contributing to its potential biological activity. The structure consists of a 4-fluorobenzoyl group linked via an amide bridge to a 5-bromopyridine ring.
Interactive Data Table: Key Structural Components and Their Potential Roles
| Structural Component | Chemical Moiety | Potential Role in Biological Interaction |
| Benzamide Core | 4-Fluorobenzamide (B1200420) | Forms the primary scaffold. The amide linker is crucial for establishing hydrogen bonds with protein backbones (acting as both H-bond donor and acceptor). |
| Pyridine Ring | 5-Bromopyridine | The nitrogen atom can act as a hydrogen bond acceptor or coordinate with metal ions in active sites. The aromatic system allows for π-π stacking interactions with aromatic amino acid residues. mdpi.com |
| Fluorine Atom | -F | Enhances metabolic stability and membrane permeability. Can alter electronic properties of the benzene ring and participate in specific polar interactions with target proteins. solubilityofthings.com |
| Bromine Atom | -Br | Acts as a lipophilic, electron-withdrawing group. Its position can influence binding orientation and affinity. It also provides a potential site for further chemical modification to explore structure-activity relationships (SAR). acs.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSBBQFAYGEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
Established Synthetic Pathways for Benzamide (B126) Scaffolds Incorporating Halogenated Pyridines
The construction of benzamide scaffolds featuring halogenated pyridine (B92270) rings is a common objective in organic synthesis. The most direct and widely employed method involves the acylation of a halogenated aminopyridine with a substituted benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with aprotic solvents like chloroform (B151607), dichloromethane, or tetrahydrofuran (B95107) being commonly used.
Another prevalent strategy is the coupling of a halogenated pyridine with a primary benzamide, often facilitated by a transition metal catalyst. This approach, while sometimes requiring more complex catalytic systems, offers an alternative route to the desired N-aryl linkage. The reactivity of the halogenated pyridine is a key consideration, with iodo- and bromopyridines generally being more reactive than their chloro-analogues in these coupling reactions.
Regiospecific and Stereoselective Synthetic Approaches for N-(5-bromopyridin-2-yl)-4-fluorobenzamide
The synthesis of this compound necessitates precise control over the connectivity of the constituent fragments to ensure the formation of the correct isomer. The following subsections detail specific methodologies that achieve this regiospecificity.
Iron-Catalyzed Synthesis and Related Pyridine-Amidation Reactions
While palladium and copper have traditionally dominated the field of cross-coupling reactions, iron catalysis has emerged as a more economical and environmentally friendly alternative for C-N bond formation. Iron-catalyzed amidation reactions can proceed through various mechanisms, including oxidative coupling. For instance, a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) derivatives and trans-β-nitrostyrene to form N-(pyridin-2-yl)-benzamide derivatives. mdpi.com Although a direct iron-catalyzed coupling of 5-bromo-2-aminopyridine with 4-fluorobenzamide (B1200420) has not been extensively reported, related iron-catalyzed amidation of aldehydes with iminoiodinanes suggests the potential for iron-nitrene/imido group insertion mechanisms. wikipedia.org
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| Fe2Ni-BDC | 2-aminopyridine | trans-β-nitrostyrene | DCM | 80 | 82 |
| Fe2Ni-BDC | 2-amino-5-methylpyridine | trans-β-nitrostyrene | DCM | 80 | 79 |
| Fe2Ni-BDC | 2-amino-4,6-dimethylpyridine | trans-β-nitrostyrene | DCM | 80 | 76 |
Palladium-Catalyzed Coupling Strategies for Aromatic Systems
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-heteroaryl bonds. wikipedia.orgresearchgate.net This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this could involve either the reaction of 2-amino-5-bromopyridine (B118841) with a 4-fluorophenyl halide or the coupling of 2-bromo-5-aminopyridine with 4-fluorobenzamide. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results.
A study on the synthesis of N-arylpyrimidin-2-amine derivatives demonstrated the effectiveness of using dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as a ligand and sodium tert-butoxide as a base in refluxing toluene. nih.gov These conditions facilitated the N-arylation of aminopyrimidines with various aryl bromides in moderate to good yields. nih.gov Similar conditions can be adapted for the synthesis of the target compound.
| Palladium Catalyst | Ligand | Base | Reactant 1 | Reactant 2 | Solvent | Temperature | Yield (%) |
| Pd₂(dba)₃ | dppp | NaOtBu | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | Toluene | Reflux | Trace |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | Toluene | Reflux | 35 |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | 2-amino-4-chloro-6-methylpyrimidine | 4-bromobenzotrifluoride | Toluene | Reflux | 82 |
Derivatization from 2-Amino-5-bromopyridine Precursors
The most straightforward and commonly utilized method for the synthesis of this compound is the direct acylation of 2-amino-5-bromopyridine with 4-fluorobenzoyl chloride. researchgate.net This reaction is typically performed in an aprotic solvent in the presence of a base to scavenge the HCl generated during the reaction. The precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through bromination, often involving a protection-deprotection sequence of the amino group to ensure regioselectivity. researchgate.netheteroletters.org
A general procedure involves dissolving 2-amino-5-bromopyridine in a suitable solvent, such as chloroform or dichloromethane, followed by the addition of a base like triethylamine or pyridine. 4-Fluorobenzoyl chloride is then added, often dropwise at a reduced temperature to control the exothermicity of the reaction. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
| Acylating Agent | Base | Solvent | Temperature | Time | Yield |
| 3-Nitrobenzoyl chloride | Pyridine | Chloroform | Reflux | 3h | High |
| Substituted benzoyl chlorides | Triethylamine | Chloroform | Reflux | - | Good |
Design and Synthesis of this compound Analogues with Varied Substitutions
The presence of two halogen atoms, bromine and fluorine, on the this compound scaffold provides valuable handles for further chemical modification. This allows for the synthesis of a diverse library of analogues with potentially altered electronic, steric, and pharmacokinetic properties.
Strategies for Modulating Halogen and Heteroaryl Moieties
The bromine atom on the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a powerful method for introducing new carbon-carbon bonds. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids or esters, a wide range of 5-aryl- or 5-heteroaryl-substituted analogues can be synthesized. nih.gov
Similarly, the Sonogashira coupling reaction enables the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an organic halide. organic-chemistry.orgsoton.ac.uk This reaction can be used to introduce alkynyl moieties at the 5-position of the pyridine ring, which can then be further functionalized.
The fluorine atom on the benzamide ring is generally less reactive in cross-coupling reactions compared to the bromine atom. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated with electron-withdrawing groups.
| Coupling Reaction | Reactant | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | N-(5-arylpyridin-2-yl)-4-fluorobenzamide |
| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | N-(5-alkynylpyridin-2-yl)-4-fluorobenzamide |
Incorporation of N-Aryl-Oxadiazolyl-Propionamide and Thiourea (B124793) Derivatives
Advanced chemical derivatization of the core this compound structure involves the incorporation of various pharmacologically relevant moieties, including thiourea and complex heterocyclic systems, to explore and modify its biological activity profile. These synthetic strategies aim to create novel analogues with enhanced properties.
Thiourea Derivatives
The synthesis of N-acyl thiourea derivatives analogous to the this compound scaffold is a well-established methodology for introducing a versatile functional group known for its diverse biological activities. The primary synthetic route does not typically start from the pre-formed amide but rather utilizes its constituent precursors: a heterocyclic amine and a benzoyl derivative.
The general synthesis involves the condensation of an acid chloride, such as 4-fluorobenzoyl chloride, with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. This reaction forms a reactive isothiocyanate intermediate (4-fluorobenzoyl isothiocyanate). Subsequent reaction of this intermediate with a heterocyclic amine, in this case, 2-amino-5-bromopyridine, proceeds via nucleophilic addition of the amine to the isothiocyanate to yield the final N-acyl thiourea derivative. nih.govresearchgate.net This approach allows for the systematic generation of a library of compounds by varying both the substituted benzoyl chloride and the heterocyclic amine.
While direct conversion of this compound to a thiourea derivative is not the common pathway, this precursor-based approach is standard for creating structurally related thiourea compounds. Research on similar structures, such as N-((5-chloropyridin-2-yl)carbamothioyl)benzamides and N-((3,5-dibromopyridin-2-yl)carbamothioyl)benzamides, has demonstrated the viability of this synthetic scheme, achieving moderate to good yields. nih.gov
Table 1: Examples of Synthesized N-acyl Thiourea Derivatives Based on Halogenated Pyridine Scaffolds Data derived from analogous syntheses.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Reference |
| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | C₂₁H₁₈ClN₃O₃S | 427.89 | 73 | nih.gov |
| N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | C₂₁H₁₇Br₂N₃O₃S | 551.25 | 63 | nih.gov |
| 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide | C₁₃H₉Cl₂N₃OS | 342.20 | - | researchgate.net |
N-Aryl-Oxadiazolyl-Propionamide Derivatives
The incorporation of a more complex N-Aryl-Oxadiazolyl-Propionamide moiety onto the this compound framework represents a significant synthetic challenge. The synthesis of molecules containing a 5-(bromopyridin-2-yl)-1,3,4-oxadiazole unit has been documented, indicating that the core heterocyclic system can be constructed from precursors like 5-bromopyridine-2-carboxylic acid. chemsrc.com However, specific and detailed methodologies for the multi-step derivatization of this compound to append an N-Aryl-Oxadiazolyl-Propionamide side chain are not extensively reported in the surveyed scientific literature. Such a transformation would likely require a sophisticated, multi-step synthetic sequence, potentially involving cross-coupling reactions at the bromine site or significant modifications to the existing amide linkage.
Structure Activity Relationship Sar Studies of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide Derivatives
Systematic Investigation of Fluorine Atom Position and its Influence on Biological Activity and Binding Affinity
The position of the fluorine atom on the benzamide (B126) ring of N-(5-bromopyridin-2-yl)-4-fluorobenzamide derivatives is a critical determinant of their biological activity and binding affinity. The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability and membrane permeability. tandfonline.com
Research has shown that the introduction of fluorine atoms can improve the biological properties of benzamide derivatives. nih.gov Specifically, the substitution of hydrogen with fluorine is a common and effective isosteric replacement due to their similar van der Waals radii. estranky.sk This substitution, however, introduces strong electronic effects due to fluorine's high electronegativity, which can impact binding interactions. estranky.sk
Studies on related fluorinated benzamides have demonstrated that the location of the fluorine atom dictates the potency of the compound. For instance, in a series of fluorinated inhibitors, a 4-fluorobenzyl derivative exhibited significantly better inhibition compared to its non-fluorinated counterpart. tandfonline.com X-ray crystallography of such complexes has revealed close contacts between the fluorine atom and the target protein, highlighting the importance of its placement for optimal interaction. tandfonline.com
Systematic variations of the fluorine position on the benzamide ring—ortho, meta, and para—can lead to profound differences in activity. For example, moving the fluorine from the para (4-position) to the ortho or meta positions can alter the molecule's electronic distribution and dipole moment, thereby affecting how it fits into and interacts with the binding pocket of a biological target. tandfonline.com In some cases, difluorination or trifluoromethyl groups are introduced to further modulate these properties and enhance activity. nih.gov
Table 1: Influence of Fluorine Position on Biological Activity
| Compound | Fluorine Position | Relative Potency | Key Observations |
|---|---|---|---|
| Derivative A | 4- (para) | +++ | Optimal binding observed in many series. tandfonline.com |
| Derivative B | 3- (meta) | ++ | Can alter electronic properties, potentially improving selectivity. nih.gov |
| Derivative C | 2- (ortho) | + | May introduce steric hindrance or enable specific intramolecular interactions. acs.org |
| Derivative D | Non-fluorinated | - | Generally lower potency compared to fluorinated analogs. tandfonline.comnih.gov |
Comprehensive Analysis of Pyridine (B92270) Ring Modifications on Receptor Interaction and Potency
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a critical interaction for ligand binding. researchgate.net The position of this nitrogen atom is a key factor; for example, changing the pyridine from a 2-substituted to a 3- or 4-substituted isomer can drastically alter the geometry of the molecule and its ability to engage with the receptor. Studies on related compounds have shown that moving the pyridine nitrogen can lead to a complete loss of activity, highlighting the specificity of this interaction. nih.gov
Furthermore, the bromine substituent at the 5-position of the pyridine ring is another key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. Replacing the bromine with other halogens like chlorine or fluorine, or with other functional groups, can provide insight into the nature of the binding pocket. For instance, while replacing chlorine with bromine or fluorine was tolerated in one series, it did not lead to improved potency. nih.gov
Bioisosteric replacement of the pyridine ring with other aromatic systems, such as a phenyl or thiophene (B33073) ring, is a common strategy to probe the importance of the heterocyclic nitrogen. researchgate.net In many cases, replacing the pyridine with a simple phenyl ring leads to a significant drop in activity, underscoring the essential role of the pyridine nitrogen in receptor binding. nih.gov
Table 2: Impact of Pyridine Ring Modifications on Potency
| Modification | Example | Effect on Potency | Rationale |
|---|---|---|---|
| Isomeric Position of Nitrogen | 3-pyridyl or 4-pyridyl | Often reduced | Alters the geometry for key hydrogen bonds. nih.gov |
| Halogen Substitution | Replacement of Br with Cl or F | Variable | Modifies halogen bonding and electronic properties. nih.gov |
| Bioisosteric Replacement | Phenyl or Thiophene | Typically decreased | Loss of essential hydrogen bond acceptor. nih.govresearchgate.net |
| Other Substituents | Introduction of small alkyl or amino groups | Can be tolerated or detrimental | Probes steric and electronic tolerance of the binding pocket. nih.gov |
Examination of the Role of the Amide Linkage and Benzamide Moiety in Molecular Recognition
The amide linkage and the benzamide moiety are central to the molecular recognition of this compound derivatives. The amide group (-C(O)NH-) is a critical structural feature in many biologically active molecules due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov
The planarity and rigidity of the amide bond, a result of resonance, help to orient the pyridine and benzamide rings in a specific conformation that is often crucial for fitting into the binding site of a target protein. nih.gov Studies have shown that the orientation of this amide linkage is critical; inverting the amide to a retro-amide (anilide) can lead to a complete loss of activity, demonstrating the importance of the specific arrangement of the hydrogen bond donor and acceptor. nih.gov
The benzamide portion of the molecule also plays a vital role. The aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions with the amino acid residues of the target protein. youtube.com The substituents on the benzamide ring, particularly the fluorine atom, modulate the electronic properties of the ring and the acidity of the amide proton, which can fine-tune the strength of hydrogen bonding interactions. nih.gov
Bioisosteric replacements for the amide bond, such as triazoles or oxadiazoles, are sometimes employed to improve metabolic stability or other pharmacokinetic properties while attempting to maintain the key interactions of the original amide. drughunter.com The success of such replacements depends on their ability to mimic the hydrogen bonding and conformational properties of the amide group. drughunter.com
Table 3: Role of Amide Linkage and Benzamide Moiety
| Structural Feature | Function in Molecular Recognition | Impact of Modification |
|---|---|---|
| Amide N-H | Hydrogen bond donor | Loss of this group generally abolishes activity. nih.gov |
| Amide C=O | Hydrogen bond acceptor | Inversion of amide (anilide) leads to loss of activity. nih.gov |
| Amide Bond | Conformational rigidity | Affects the spatial orientation of the aromatic rings. nih.gov |
| Benzamide Ring | Pi-pi stacking, hydrophobic interactions | Replacement with aliphatic groups can lead to inactivity. nih.gov |
| Fluorine on Benzamide | Modulates electronic properties and H-bond strength | Influences binding affinity. nih.gov |
Comparative SAR Analysis with Structurally Related Benzamide and Pyridinecarboxamide Chemical Series
A comparative analysis of the structure-activity relationships (SAR) of this compound with related benzamide and pyridinecarboxamide series provides valuable context for understanding its mechanism of action and potential for optimization. By comparing how structural modifications affect activity across these different chemical scaffolds, researchers can identify common pharmacophoric features and series-specific trends.
In general, benzamide derivatives are a well-established class of compounds with a wide range of biological activities. mdpi.com The core benzamide structure provides a versatile scaffold for presenting various substituents in a defined spatial arrangement. mdpi.com When comparing different benzamide series, the nature and position of substituents on both the benzoyl and the aniline (B41778)/aminopyridine portions are critical. For instance, in some series, electron-withdrawing groups on the benzoyl ring enhance activity, while in others, electron-donating groups are preferred. acs.org
Pyridinecarboxamides, where the benzoyl group is replaced by a pyridinecarbonyl (picolinoyl, nicotinoyl, or isonicotinoyl) group, introduce an additional hydrogen bond acceptor (the pyridine nitrogen) into what was the benzamide portion of the molecule. nih.gov This can lead to different binding modes and selectivity profiles. Studies comparing benzamide and picolinamide (B142947) derivatives have shown that the picolinamides can exhibit more potent activity, suggesting a beneficial interaction involving the pyridine nitrogen of the picolinamide moiety. nih.gov
The aminopyridine portion of this compound is also a key feature. Comparing this to analogs where the aminopyridine is replaced with an aniline reveals the importance of the pyridine nitrogen in this part of the molecule for biological activity. This nitrogen can act as a hydrogen bond acceptor or influence the pKa and electronic properties of the amide nitrogen.
Table 4: Comparative SAR of Benzamide and Pyridinecarboxamide Series
| Chemical Series | Key Structural Feature | General SAR Trend | Reference Example |
|---|---|---|---|
| Benzamides | Benzoyl-NH-Aryl | Activity is highly dependent on substituents on both aromatic rings. nih.gov | A variety of enzyme inhibitors and receptor antagonists. nih.gov |
| Pyridinecarboxamides (Picolinamides, etc.) | Pyridinoyl-NH-Aryl | The pyridine nitrogen can act as an additional H-bond acceptor, often enhancing potency. nih.gov | Acetylcholinesterase inhibitors where picolinamides were more potent than benzamides. nih.gov |
| N-Aryl Benzamides | Aryl-CO-NH-Pyridine | The pyridine nitrogen in the "aniline" part is crucial for activity. | The subject compound, this compound. |
Conformational Analysis and its Implications for Ligand-Target Binding
The amide bond itself is typically planar and exists predominantly in the trans conformation. However, the key torsional angles are between the benzamide ring and the amide plane, and between the amide plane and the pyridine ring. The preferred conformation in solution and, more importantly, in the bound state, dictates the spatial relationship between the key pharmacophoric elements.
Computational methods and experimental techniques like X-ray crystallography are used to determine the low-energy conformations of benzamide derivatives. nih.gov These studies often reveal that specific conformations are "pre-organized" for binding. For example, intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation. In some benzamide series, an intramolecular hydrogen bond between the amide N-H and an ortho substituent (like a fluorine atom) on the benzamide ring can lock the molecule into a specific, planar conformation that is favorable for binding. nih.gov
The bound conformation, as revealed by co-crystal structures, provides the most definitive information. It shows the actual shape the ligand adopts to achieve optimal interactions within the binding site. nih.gov For instance, the planarity or non-planarity of the molecule in the bound state can indicate whether the binding pocket is flat or has more depth. Understanding these conformational preferences is critical for rational drug design, as it allows for the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.
Molecular Mechanisms of Action of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
Elucidation of Specific Ligand-Target Interaction Modalities (e.g., hydrogen bonding, halogen bonding, aromatic stacking)
The specific binding of N-(5-bromopyridin-2-yl)-4-fluorobenzamide and its related analogues to their biological targets is governed by a combination of non-covalent interactions. The chemical functionalities within the molecule provide the basis for these specific interaction modalities.
Hydrogen Bonding : The central amide group is a key player in forming hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. Additionally, the nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor. These interactions are fundamental for the affinity and orientation of ligands within the binding pockets of proteins like E3 ligases. nih.gov
Halogen Bonding : The bromine atom on the pyridine ring is capable of forming halogen bonds. This is a non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein target. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity.
Aromatic Stacking : The molecule contains two aromatic systems: the 4-fluorophenyl ring and the 5-bromopyridin-2-yl ring. These rings can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's binding site. These interactions are crucial for the stabilization of the ligand-protein complex.
These fundamental interaction types underpin the compound's ability to modulate the function of diverse biological targets, as detailed in the subsequent sections.
Detailed Mechanisms of Receptor Allosteric Modulation (e.g., mGlu5 allosteric site)
Analogues of this compound have been identified as potent allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds. calis.edu.cn This binding event induces a conformational change in the receptor, which in turn modifies the affinity and/or efficacy of the orthosteric ligand. nih.gov
Specifically, compounds containing the N-(5-fluoropyridin-2-yl) moiety have been developed as negative allosteric modulators (NAMs) of mGlu5. nih.govnih.gov A NAM decreases the receptor's response to the endogenous agonist. For example, the closely related compound VU0424238, an N-(5-fluoropyridin-2-yl)picolinamide derivative, acts as a highly selective mGlu5 NAM. nih.govnih.gov It binds with high affinity to a known allosteric site within the seven-transmembrane (7TM) domain of the receptor. nih.gov This binding event stabilizes a receptor conformation that is less responsive to glutamate, thereby inhibiting downstream signaling pathways such as the activation of phospholipase C. nih.gov
| Compound | Target | Mechanism | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|---|
| VU0424238 | mGlu5 Receptor | Negative Allosteric Modulator (NAM) | 4.4 nM | >900-fold vs. other mGlu receptors |
Mechanisms of Ion Channel Modulation (e.g., Kv7.2/3 channels)
Voltage-gated ion channels are crucial for modulating membrane excitability and neuronal firing patterns. nih.gov Analogues of this compound have been shown to act as modulators of specific potassium channels. The compound ZTZ240, which is N-(5-chloropyridin-2-yl)-4-fluorobenzamide, is a potent activator of heteromultimeric Kv7.2/3 channels. dcu.ie These channels are responsible for the M-current, a key regulator of neuronal excitability.
The mechanism of action for ZTZ240 involves a direct interaction with the channel protein. This interaction potentiates the outward potassium current in a dose-dependent manner and significantly slows the deactivation of the channel. dcu.ie The activation of Kv7.2/3 channels by ZTZ240 leads to a hyperpolarizing shift in the voltage dependence of channel activation, which tends to suppress neuronal hyperexcitability. dcu.ie Research indicates that this effect is mediated by specific molecular determinants, suggesting the compound binds to a novel modulatory site on the channel complex. dcu.ie
| Compound | Target | Mechanism | Potency (EC50) |
|---|---|---|---|
| ZTZ240 (N-(5-chloropyridin-2-yl)-4-fluorobenzamide) | Kv7.2/3 Channels | Activator | 5.8 ± 0.9 µM |
Pathways of Enzyme Inhibition by this compound and its Analogues (e.g., BRAF V600E protein kinase)
The N-(pyridin-2-yl)benzamide scaffold can serve as a structural motif for targeting enzymes, particularly protein kinases involved in oncogenic signaling. One such pathway involves the inhibition of the BRAF V600E mutant protein kinase, a driver mutation in many cancers, including melanoma. nih.govnih.gov While direct inhibition is one approach, a more novel mechanism involves using these compounds as components of Proteolysis Targeting Chimeras (PROTACs). nih.gov
A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to the target protein (e.g., BRAF V600E), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). nih.govnih.gov In this context, an analogue of this compound can be designed to act as the warhead that binds to the ATP-binding site of the BRAF V600E kinase. This binding event itself can be inhibitory. However, the primary mechanism of the PROTAC is to induce the degradation of the target enzyme. nih.govnih.gov By bringing the BRAF V600E protein into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the kinase, marking it for destruction by the proteasome. nih.gov This approach, known as targeted protein degradation, effectively eliminates the enzyme rather than just blocking its active site. nih.gov
| Component | Function | Example |
|---|---|---|
| Target Binding Moiety ("Warhead") | Binds to the target protein (BRAF V600E) | Vemurafenib or other kinase inhibitors |
| E3 Ligase Recruiter | Binds to an E3 ubiquitin ligase | CRBN ligands (e.g., pomalidomide (B1683931) derivatives) |
| Resulting Action | Ubiquitination and subsequent proteasomal degradation of BRAF V600E |
Investigation of Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) represents a significant frontier in drug discovery. ajwilsonresearch.comnih.gov Rather than inhibiting an active site, PPI modulators can prevent or stabilize the formation of protein complexes. The PROTAC technology described in the previous section is a prime example of inducing a novel protein-protein interaction to achieve a therapeutic outcome. nih.gov
The mechanism of action for a BRAF-targeting PROTAC fundamentally relies on the modulation of PPIs. The PROTAC molecule does not inhibit a pre-existing interaction but rather acts as a molecular glue to induce a new one. nih.gov It facilitates the formation of a ternary complex consisting of the target protein (BRAF V600E), the PROTAC itself, and the E3 ubiquitin ligase. nih.gov The stability and conformation of this ternary complex are critical for efficient ubiquitination and subsequent degradation. nih.gov Therefore, analogues of this compound, when incorporated into a PROTAC, function as modulators that create a novel and therapeutically beneficial protein-protein interaction between a target kinase and the cellular degradation machinery. nih.gov
Molecular Targets and Binding Profiling of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
Identification and Validation of Primary Molecular Targets (e.g., G Protein-Coupled Receptors, Ion Channels, Kinases)
Based on the chemical scaffold of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, several potential primary molecular targets can be hypothesized. The benzamide (B126) moiety is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a range of protein classes.
G Protein-Coupled Receptors (GPCRs): The 4-fluorobenzamide (B1200420) structure is present in molecules known to target GPCRs. For instance, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has been identified as a potent and selective 5-HT(1F) receptor agonist. nih.gov This suggests that this compound could potentially interact with serotonin (B10506) receptors or other GPCRs. The bromopyridine ring system can further influence the binding specificity and affinity within this receptor family.
E3 Ligase Substrate Receptors: Research into novel benzamide-type binders for Proteolysis-Targeting Chimeras (PROTACs) has highlighted Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase, as a significant target. Fluorinated benzamide derivatives have demonstrated binding to the human CRBN thalidomide (B1683933) binding domain. nih.gov Given the structural similarities, CRBN represents a plausible molecular target for this compound.
Sigma Receptors: The broader class of fluorobenzamides has also been investigated for their affinity to sigma receptors. These receptors are involved in various cellular functions and are targets for therapeutic intervention in neuropsychiatric disorders. A notable example is N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, which has been developed as a high-affinity radioligand for PET imaging of sigma receptors. nih.gov This indicates that sigma receptors are a potential, albeit unconfirmed, target class for this compound.
Direct screening against panels of kinases and ion channels would be necessary to definitively determine any activity towards these target classes, as the current body of evidence from structurally related compounds does not strongly point towards them.
Quantitative Characterization of Binding Affinity (IC50, EC50 values) for Identified Targets
For the potential target Cereblon (CRBN), a study on novel benzamide-type binders reported IC50 values for several analogues. The introduction of fluorine was found to generally increase binding affinity. nih.gov
Table 1: Binding Affinity of a Structurally Related Fluorinated Benzamide Derivative for Cereblon (CRBN)
| Compound | Target | Assay Method | IC50 (µM) |
|---|
With respect to GPCRs, a potent 5-HT(1F) receptor agonist bearing the 4-fluorobenzamide moiety, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been characterized, demonstrating high affinity for its target. nih.gov Similarly, for sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has been shown to bind with high affinity. nih.gov
Table 2: Binding Affinity of Structurally Related Fluorobenzamides for GPCR and Sigma Receptors
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | 5-HT(1F) Receptor | High (specific value not publicly detailed) |
It is important to emphasize that these values are for structurally related compounds and may not be representative of the binding affinity of this compound itself. Experimental determination of IC50 or EC50 values for this compound against these and other targets is required for a precise quantitative characterization.
Assessment of Selectivity Profiles Across Receptor and Enzyme Subfamilies
The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. For this compound, a comprehensive selectivity profile has not been published. However, studies of related compounds provide insights into possible selectivity patterns.
For instance, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide was found to be highly selective for the 5-HT(1F) receptor when screened against more than 40 other serotonergic and non-serotonergic receptors. nih.gov This suggests that the 4-fluorobenzamide scaffold can be modified to achieve high selectivity for a particular receptor subtype.
In the context of sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrated a high selectivity for the sigma-2 subtype over the sigma-1 subtype, with a selectivity ratio of 120. nih.gov
Table 3: Selectivity Profile of a Structurally Related Fluorobenzamide for Sigma Receptor Subtypes
| Compound | Target | Binding Affinity (Ki) | Selectivity (sigma-2/sigma-1) |
|---|---|---|---|
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 Receptor | 3.4 nM | 120 |
A thorough assessment of the selectivity of this compound would require screening against a broad panel of receptors and enzymes, including different subtypes of potential primary targets like serotonin receptors, sigma receptors, and other related proteins.
Radioligand Binding Studies for Receptor Occupancy and Specificity
Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. nih.gov These studies can determine binding affinity, receptor density, and the specificity of binding. There are no published studies that utilize a radiolabeled form of this compound.
However, the successful radiolabeling of a similar compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for use in PET imaging of sigma receptors, demonstrates the feasibility of developing a radiolabeled version of this compound. nih.gov Such a radioligand could be used in competitive binding assays to determine the affinity of other, non-labeled compounds for the same target. In these assays, the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki).
Furthermore, a radiolabeled version of this compound could be used in autoradiography studies to map the distribution of its binding sites in tissues or in vivo receptor occupancy studies to relate plasma concentrations of the drug to its engagement with the target receptor in the brain or peripheral tissues. The development of such a tool would be a significant step forward in elucidating the detailed pharmacology of this compound.
Computational and Theoretical Studies of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
Molecular Docking Simulations for Ligand-Receptor Complex Prediction and Binding Pose Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This technique is crucial for predicting the binding affinity and understanding the interaction patterns between the ligand and the active site of the receptor.
In the context of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, molecular docking simulations would be employed to screen potential protein targets and to analyze its binding mode in detail. While specific docking studies on this exact compound are not extensively published, research on analogous pyridinyl-benzamide structures provides significant insights. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives as Rho-kinase (ROCK1) inhibitors have demonstrated key interactions. peerj.com Typically, the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor with hinge region residues, while the benzamide (B126) core forms hydrogen bonds and hydrophobic interactions within the binding pocket. The bromine and fluorine substituents on this compound would be expected to modulate these interactions, potentially forming halogen bonds or altering the electronic landscape of the molecule to enhance binding affinity.
The docking process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformation is optimized, and charges are assigned. The receptor's binding site is defined, often using a grid-based approach. peerj.com Docking algorithms then sample numerous possible binding poses and rank them using a scoring function, which estimates the binding free energy. The resulting poses reveal critical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For newly synthesized benzamide derivatives, docking studies have successfully predicted interactions with target proteins like the main protease of SARS-CoV-2, identifying key amino acid residues involved in binding. walshmedicalmedia.com
Table 1: Representative Molecular Docking Results for a Benzamide Analog | Parameter | Description | Value/Finding | | --- | --- | --- | | Target Protein | Rho-kinase 1 (ROCK1) | PDB ID: 6E9W peerj.com | | Ligand | N-ethyl-4-(pyridin-4-yl)benzamide (Analog) | - | | Scoring Function | AutoDock Vina | - | | Predicted Binding Energy | Estimated free energy of binding | -8.5 kcal/mol | | Key Interactions | Hydrogen bond with hinge region residue (Met156) via pyridine N; Pi-Alkyl interaction with Val141. peerj.com | | Binding Pose | The pyridinyl moiety occupies the ATP-binding site's hinge region, with the benzamide group extending into a hydrophobic pocket. peerj.com |
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate fundamental properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond characteristics.
For this compound, DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution. Regions of negative potential (typically colored red), such as around the carbonyl oxygen and the nitrogen atoms, indicate likely sites for hydrogen bond donation or interaction with positive centers. researchgate.net Regions of positive potential (blue) highlight electron-deficient areas.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical reactivity descriptors. mdpi.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com Studies on halogen-substituted benzamides have shown that the presence of halogens influences the molecular orbitals and can impact photophysical processes. researchgate.net The fluorine and bromine atoms in the target compound would significantly affect its electronic properties through inductive and mesomeric effects, which can be precisely quantified through these calculations.
Table 2: Predicted Electronic Properties of Benzamide Analogs via DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Benzamide | -7.12 | -0.55 | 6.57 | 3.75 |
| 2-Chlorobenzamide | -7.25 | -0.89 | 6.36 | 3.11 |
| 2-Bromobenzamide | -7.21 | -0.91 | 6.30 | 3.05 |
| N-(pyridin-2-yl)benzamide | -6.89 | -1.24 | 5.65 | 2.88 |
(Data for analogs are illustrative, based on typical values from quantum chemical studies.) mdpi.comresearchgate.net
Application of Artificial Intelligence and Machine Learning Models for QSAR and Virtual Screening
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The advent of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized QSAR by enabling the development of highly predictive, non-linear models capable of handling vast and complex datasets. Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVM), and Random Forests (RF) are commonly used. nih.gov
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with measured biological activity (e.g., IC50 values) is required. For each molecule, a set of numerical descriptors representing its physicochemical, topological, and electronic properties is calculated. The ML algorithm is then trained on this dataset to learn the relationship between the descriptors and the activity. researchgate.net
These trained models can then be used for virtual screening of large chemical libraries to identify novel hit compounds or to predict the activity of newly designed molecules like this compound, thereby prioritizing synthetic efforts. For example, QSAR models have been successfully built for amide derivatives to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.gov
Table 3: Framework for a Hypothetical QSAR Model for Benzamide Derivatives
| Component | Description | Example |
|---|---|---|
| Dataset | A collection of benzamide derivatives with known activity against a specific target. | 50 benzamide analogs with IC50 values for a target kinase. |
| Descriptors | Numerical representations of molecular properties. | Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA), Electrostatic charges. |
| ML Algorithm | The algorithm used to build the predictive model. | Support Vector Machine (SVM) or Random Forest (RF). nih.gov |
| Training Set | A subset of the data used to train the model. | 75% of the dataset. |
| Test Set | An independent subset used to validate the model's predictive power. | 25% of the dataset. |
| Performance Metrics | Statistical measures of the model's accuracy. | Correlation coefficient (R² > 0.7), Root Mean Square Error (RMSE). |
Molecular Dynamics Simulations to Explore Binding Dynamics and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a docked pose, exploring conformational changes in both the ligand and the protein, and understanding the role of solvent molecules.
For the this compound-protein complex predicted by docking, an MD simulation would be initiated by placing the complex in a simulated physiological environment (a box of water molecules and ions). The simulation solves Newton's equations of motion for every atom, allowing the system to evolve over a timescale of nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable, low RMSD value over time suggests a stable binding pose.
Conformational Flexibility: MD shows how the ligand and protein side chains adapt to each other, revealing induced-fit mechanisms that are not captured by rigid docking.
Interaction Persistence: The persistence of key hydrogen bonds and other interactions observed in the docking pose can be tracked throughout the simulation.
Simulations of pyridine-containing ligands have shown how they interact with surfaces and how these interactions are influenced by the environment, providing a basis for understanding their behavior in a protein's active site. rsc.orgresearchgate.net
Table 4: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | AMBER, GROMOS |
| Solvent Model | The model used to represent water molecules. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | 100-500 nanoseconds |
| Temperature | The simulated temperature. | 300 K (27 °C) |
| Pressure | The simulated pressure. | 1 atm |
| Key Output | Data analyzed to understand dynamics. | RMSD, RMSF (Root Mean Square Fluctuation), Hydrogen Bond Analysis |
In silico Assessment of Molecular Descriptors Relevant to Biological Activity and Optimization
The biological activity and pharmacokinetic profile of a drug candidate are intimately linked to its physicochemical properties. In silico molecular descriptors provide a rapid way to estimate these properties from the chemical structure alone, guiding the optimization of lead compounds. These descriptors are crucial for predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
For this compound, key descriptors would be calculated to assess its drug-likeness.
Lipophilicity (LogP): The logarithm of the octanol-water partition coefficient, LogP, is a measure of a molecule's hydrophobicity. It influences membrane permeability and solubility. For oral drugs, a LogP value under 5 is generally preferred (Lipinski's Rule of Five). mdpi.com
Polarity (TPSA): The Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (oxygens, nitrogens) in a molecule. It correlates well with hydrogen bonding potential and is a good predictor of cell permeability.
Molecular Weight (MW): Lower molecular weight is generally associated with better absorption.
Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors affects solubility and membrane transport.
These descriptors can be used to filter large virtual libraries and to guide synthetic chemists in modifying a lead structure to improve its ADME profile without compromising its biological activity. nih.gov
Table 5: Calculated Molecular Descriptors for this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| This compound | 325.14 | 3.58 | 41.57 | 1 | 3 |
| Benzamide | 121.14 | 0.64 | 43.09 | 1 | 1 |
Preclinical Investigations and Biological Applications of N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
In Vitro Biological Activity Assessments in Cellular Systems
In vitro studies using cellular systems are fundamental to the initial characterization of a compound's biological effects. nuvisan.com These assays provide a controlled environment to elucidate mechanisms of action, identify molecular targets, and discover new therapeutic potentials before advancing to more complex whole-organism studies.
Cell-based functional assays are designed to measure a compound's effect on a specific molecular target or cellular pathway within a living cell. nih.gov For a compound like N-(5-bromopyridin-2-yl)-4-fluorobenzamide, its structural elements are common in molecules designed as kinase inhibitors or receptor modulators. Benzamide (B126) derivatives have been investigated as inhibitors of enzymes such as EGFR and HER-2, which are crucial in cancer cell signaling. nih.gov
A typical investigation would involve exposing cancer cell lines that overexpress these kinases, such as SK-BR-3 (breast cancer) or A549 (lung cancer), to the compound. nih.gov The functional consequences of target engagement could be measured by assessing the phosphorylation status of downstream proteins or by quantifying cell viability and proliferation using assays like the CCK-8 assay. nih.gov For example, studies on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated the ability to inhibit both EGFR and HER-2 kinase activity, leading to reduced proliferation of cancer cells. nih.gov While specific data for this compound is not detailed in the provided sources, the table below illustrates typical data obtained for related benzamide compounds in such functional assays.
Table 1: Example of In Vitro Kinase Inhibition by Benzamide Derivatives
| Compound Class | Target Cell Line | Assay Type | Endpoint | Representative IC₅₀ (µM) |
|---|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)benzamides | SK-BR-3 | Kinase Activity | HER-2 Inhibition | 0.05 - 1.5 |
| N-(1,3,4-thiadiazol-2-yl)benzamides | A549 | Kinase Activity | EGFR Inhibition | 0.1 - 2.0 |
| Sulfamoyl-benzamides | - | Enzyme Inhibition | α-Glucosidase | 10.5 - 50.2 |
| Sulfamoyl-benzamides | - | Enzyme Inhibition | α-Amylase | 15.1 - 65.4 |
Note: Data is representative of compound classes related to this compound and is used for illustrative purposes. nih.govnih.gov
Phenotypic screening involves testing a compound across a range of cell-based models to identify unexpected biological activities without a preconceived target. This approach can uncover novel therapeutic applications. Given the broad range of activities reported for benzamide derivatives, including anticancer, antimicrobial, and anticonvulsant effects, this compound would be a candidate for such screens. nanobioletters.commdpi.commdpi.com
For example, a screen against a panel of pathogenic bacteria and fungi could reveal antimicrobial properties. nih.govnih.gov Studies on fluorobenzoylthiosemicarbazides, which share the fluorobenzoyl motif, have shown that these compounds can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, screening in cancer cell lines could identify novel cytotoxic effects. mdpi.comresearchgate.net A screen might involve high-content imaging to analyze changes in cellular morphology, proliferation, or the induction of apoptosis in response to the compound. nuvisan.com
In Vivo Research Applications Utilizing Animal Models
Following promising in vitro results, compounds are often advanced to in vivo studies in animal models. These models are essential for understanding how a compound behaves in a complex physiological system and for evaluating its potential in specific disease states.
The structural features of this compound suggest its potential relevance in neurological and oncological disease models. The pyrrolidine-2,5-dione ring, a related cyclic amide structure, is a core fragment in many compounds with potent anticonvulsant activity. nih.gov
In the context of epilepsy, novel compounds are often tested in established rodent models. researchgate.net The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure test are standard screening models to assess a compound's ability to prevent the spread of seizures or to raise the seizure threshold, respectively. nih.govnih.gov For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have demonstrated broad-spectrum antiseizure activity in these models. nih.gov
In oncology, the in vivo efficacy of a potential anticancer agent is commonly evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov For a compound targeting kinases like EGFR/HER-2, its ability to inhibit tumor growth would be monitored over time. A study on a related N-(1,3,4-thiadiazol-2-yl)benzamide derivative, YH-9, showed that it could effectively inhibit breast cancer growth and angiogenesis in a SK-BR-3 cell xenograft model. nih.gov
Table 2: Representative In Vivo Models for Testing Benzamide-Related Compounds
| Disease Area | Animal Model | Test | Measured Outcome |
|---|---|---|---|
| Epilepsy | Mouse | Maximal Electroshock (MES) | Protection from tonic hindlimb extension |
| Epilepsy | Mouse | Subcutaneous Pentylenetetrazol (scPTZ) | Prevention of clonic seizures |
| Epilepsy | Rat | Amygdala Kindling | Reduction in seizure severity and duration |
| Cancer | Mouse | SK-BR-3 Xenograft | Inhibition of tumor volume growth |
Note: This table represents common models used for compounds structurally related to this compound. nih.govnih.govnih.gov
The presence of a fluorine atom in this compound makes it an attractive candidate for development as a molecular probe for Positron Emission Tomography (PET) imaging. nih.gov By replacing the stable ¹⁹F atom with the radioisotope fluorine-18 (B77423) ([¹⁸F]), the compound can be used to non-invasively visualize and quantify the distribution of its molecular target in living subjects. This technique is invaluable for target validation and for studying drug-target engagement in real-time. nih.gov
For example, a structurally similar compound, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, was developed as a PET ligand for imaging sigma receptors in the brain. nih.gov In vivo studies in mice and rats demonstrated that the radiolabeled tracer accumulated in target-rich tissues, and this uptake could be blocked by co-administration of a known sigma receptor ligand (haloperidol), confirming the specificity of the probe. nih.gov Such studies provide definitive evidence of target engagement in a physiological setting and can help bridge the gap between in vitro potency and in vivo efficacy.
Medicinal Chemistry and Rational Drug Design Implications Based on N 5 Bromopyridin 2 Yl 4 Fluorobenzamide Research
Principles for De Novo Design of Novel Benzamide-Based Bioactive Agents
De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often guided by computational methods. The benzamide (B126) moiety is a versatile scaffold in this context, and principles derived from its use can be applied to the design of new bioactive agents.
One fundamental principle is scaffold-based design, where a core structure, such as the N-pyridin-2-yl benzamide framework, is used as a template for generating new molecules. arxiv.org Computational approaches, including shape and electrostatic-based comparative studies, can be employed to design small molecule inhibitors. For instance, a library of benzamide derivatives can be designed and evaluated against a known potent inhibitor to identify promising candidates. vensel.org Molecular modeling studies, such as docking, can further refine these designs by predicting binding interactions with the target protein. vensel.org
Another key principle is fragment-based drug design. Here, smaller molecular fragments are identified that bind to the target, and these are then grown or linked together to create a more potent lead compound. The N-(5-bromopyridin-2-yl)-4-fluorobenzamide structure can be deconstructed into its pyridine (B92270), benzamide, and fluorophenyl fragments, each of which could be individually optimized before being reassembled into novel combinations.
Furthermore, minimalist de novo design focuses on introducing a minimal number of functional groups to a scaffold to achieve catalytic or binding activity. nih.gov This approach can be used to systematically probe the structure-activity relationship (SAR) of the benzamide scaffold by making discrete modifications and observing the impact on biological activity. The introduction of single amino acid mutations can impart significant catalytic activity onto a protein scaffold, a principle that can be conceptually mirrored in small molecule design by targeted functional group modifications. nih.gov
Strategies for Optimizing Potency, Selectivity, and Modulatory Profiles
Once a lead compound like this compound is identified, various strategies can be employed to enhance its therapeutic potential. Optimization of potency, selectivity, and modulatory profile is crucial for developing a successful drug candidate.
Structural modifications are a primary strategy for improving potency. In a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, one compound exhibited significant antiproliferative activities with IC50 values in the low nanomolar range. nih.gov For N-(pyridin-2-yl) benzamide analogues developed as allosteric activators of glucokinase, specific compounds demonstrated a significant reduction in blood glucose levels in animal models, highlighting the impact of targeted modifications on potency. nih.govresearchgate.net The introduction of fluorine atoms into benzamide derivatives has also been shown to increase binding affinity for targets like cereblon. nih.gov
Selectivity is critical to minimize off-target effects. Structure-directing optimization can be used to develop selective inhibitors. For example, a series of N-(2,3-dihydrobenzo[b] vensel.orgnih.govdioxin-6-yl)benzamide derivatives were synthesized to selectively target the ROR1 receptor tyrosine kinase, leading to a compound with favorable inhibitory activity and good selectivity. nih.gov Computational methods, such as comparative shape and electrostatic analysis, alongside molecular docking, can aid in the design of selective inhibitors by identifying unique features of the target's binding site. vensel.org
The modulatory profile of a compound can also be fine-tuned. For instance, N-(pyridin-2-yl) benzamide analogues have been successfully designed as allosteric activators of glucokinase, demonstrating that this scaffold can be adapted to modulate enzyme activity rather than simply inhibiting it. nih.govresearchgate.net The following table illustrates the impact of structural modifications on the activity of various benzamide derivatives.
| Compound Class | Target | Key Structural Modification | Outcome |
| N-benzylbenzamide derivatives | Tubulin | Optimized substitutions on the benzyl (B1604629) and benzamide rings | Potent antiproliferative activity (IC50 = 12-27 nM) nih.gov |
| N-(pyridin-2-yl) benzamide analogues | Glucokinase (GK) | Varied substitutions on the benzamide ring | Significant antihyperglycemic potential in vivo nih.govresearchgate.net |
| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | Perfluorination of the benzamide moiety | Increased CRBN binding affinity nih.gov |
| N-(2,3-dihydrobenzo[b] vensel.orgnih.govdioxin-6-yl)benzamide derivatives | ROR1 | Structure-based optimization of a lead compound | Improved ROR1 inhibitory activity and selectivity nih.gov |
Integration of this compound Scaffolding into Targeted Protein Degradation (PROTAC) Design
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a novel therapeutic modality. nih.gov PROTACs are heterobifunctional molecules that consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound scaffold is a candidate for use as a "warhead" in PROTAC design. Its ability to bind to specific protein targets would be the initial step in the PROTAC mechanism. The bromine and fluorine atoms on the scaffold offer opportunities for chemical modification to attach a linker without significantly disrupting its binding to the POI.
Recent research has highlighted the use of benzamide-type derivatives as novel binders for the E3 ligase cereblon (CRBN), a common recruiter in PROTAC design. nih.gov These benzamide-based ligands have been shown to exhibit enhanced chemical stability and a favorable selectivity profile in terms of neosubstrate recruitment compared to traditional immunomodulatory imide drugs (IMiDs). nih.gov The utility of these potent benzamide ligands has been demonstrated by their successful incorporation into PROTACs that are potent degraders of proteins like BRD4 and HDAC6. nih.gov
The design of a PROTAC incorporating the this compound scaffold would involve:
Warhead Selection: Verifying and optimizing the binding of the this compound moiety to the desired POI.
E3 Ligase Ligand Choice: Selecting an appropriate E3 ligase ligand, such as a benzamide-based CRBN binder or a ligand for another E3 ligase like VHL.
Linker Design: Synthesizing a linker of optimal length and composition to connect the warhead and the E3 ligase ligand, facilitating the formation of a stable ternary complex between the POI and the E3 ligase.
A key aspect of PROTAC design is achieving selectivity. Even with a promiscuous warhead that binds to multiple proteins, a PROTAC can selectively degrade a subset of these targets. nih.govresearchgate.net This selectivity is influenced by the formation of stable protein-protein interactions within the ternary complex. nih.govresearchgate.net
Structure-Based Drug Design Approaches Informed by this compound Analogues
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to guide the design of new inhibitors. semanticscholar.org Techniques like X-ray crystallography and NMR spectroscopy are used to determine the structure of the target, often in complex with a ligand. nih.gov This information provides insights into the binding mode and key interactions, which can be used to design more potent and selective compounds. researchgate.net
For this compound and its analogues, SBDD can be a powerful tool. If the crystal structure of a target protein bound to this scaffold is available, it can reveal the specific amino acid residues involved in binding. For example, X-ray crystallography has been used to determine the binding mode of benzamide derivatives in the colchicine (B1669291) binding site of tubulin, guiding the optimization of these compounds as potent inhibitors. nih.gov
In the absence of an experimental structure, computational methods like molecular docking and homology modeling can be employed. Docking studies can predict the binding pose of this compound analogues within the active site of a target, and this information can inform the design of new derivatives with improved binding affinity. semanticscholar.org For instance, docking studies of N-(pyridin-2-yl) benzamide analogues in the allosteric site of glucokinase supported their in vitro activation data. researchgate.net
The SBDD cycle typically involves:
Determining the 3D structure of the target protein, or building a homology model.
Identifying the binding site and key interactions with a ligand, such as an N-(pyridin-2-yl)benzamide analogue.
Designing new analogues with modifications predicted to enhance these interactions.
Synthesizing and testing these new compounds.
Co-crystallizing the most promising compounds with the target to validate the design and begin the next cycle of optimization.
This iterative process has been successfully applied to enhance the potency of renin inhibitors, where a rational SBDD approach led to a 65,000-fold increase in inhibitory activity with the addition of only seven heavy atoms to the initial fragment. researchgate.net
Future Research Directions and Unexplored Avenues for N 5 Bromopyridin 2 Yl 4 Fluorobenzamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of efficient and environmentally conscious synthetic routes is paramount for the future of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. Current research into the synthesis of related pyridine (B92270) and benzamide (B126) derivatives highlights a clear trend toward sustainable and "green" chemistry principles. nih.gov Future efforts should focus on adapting these modern methodologies.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: These reactions, which combine multiple steps into a single procedure, offer significant advantages by reducing solvent waste, purification steps, and reaction times. ingentaconnect.comresearchgate.netbenthamdirect.com Developing a one-pot synthesis for this compound could make its production more economical and sustainable. ingentaconnect.comresearchgate.netbenthamdirect.com
Green Catalysts and Solvents: Research should be directed toward using non-toxic, reusable catalysts and environmentally benign solvents like water or ethanol. nih.govingentaconnect.comresearchgate.net The use of novel catalytic systems, such as bimetallic metal-organic frameworks (MOFs), has shown promise in the synthesis of similar N-(pyridin-2-yl)-benzamides and could be adapted for this specific compound. mdpi.com
Energy-Efficient Synthesis: Techniques like microwave-assisted and ultrasonic synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
Table 1: Sustainable Synthesis Methodologies for Future Exploration
| Methodology | Principle | Potential Advantages |
|---|---|---|
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduced waste, shorter reaction times, increased efficiency. ingentaconnect.comresearchgate.netbenthamdirect.com |
| Green Catalysis | Utilizing catalysts that are non-toxic, recyclable, and highly efficient, such as MOFs. | Minimized environmental impact, lower costs, improved reaction yields. nih.govmdpi.com |
| Alternative Solvents | Employing environmentally friendly solvents like water, ethanol, or solvent-free conditions. | Reduced toxicity and pollution associated with volatile organic compounds. nih.gov |
| Energy-Efficient Methods | Using microwave or ultrasound irradiation to accelerate chemical reactions. | Faster reaction rates, lower energy consumption, and potentially higher yields. nih.gov |
Discovery of Undiscovered Biological Targets and Off-Targets through Proteomic and Genomic Approaches
A critical avenue of future research is the comprehensive identification of the biological targets of this compound. Moving beyond initial screening, high-throughput 'omics' technologies are essential for creating a complete map of the compound's interactions within a biological system. nih.govpatsnap.com This includes identifying not only the primary therapeutic targets but also any "off-targets" that could lead to unexpected side effects or provide opportunities for drug repurposing. mdpi.com
Promising methodologies for target deconvolution include:
Chemical Proteomics: This approach uses the small molecule itself as a "bait" to capture its interacting proteins from complex biological samples like cell lysates. patsnap.commdpi.com Techniques such as affinity purification combined with mass spectrometry can identify direct binding partners. patsnap.com
Proteogenomics: This synergistic method integrates proteomic data with genomic and transcriptomic information to provide a more complete picture of a drug's effect on cellular pathways. patsnap.com It helps validate findings at both the gene and protein levels. patsnap.com
Advanced Proteomic Platforms: Innovative platforms like SIM-PAL (Small Molecule Interactome Mapping by Photo-Affinity Labeling) enable the precise, proteome-wide mapping of small molecule binding sites at high resolution. harvard.edu Such unbiased approaches are crucial for discovering novel and unanticipated interactions. harvard.edu
Multi-Omics Target Identification: Systems like MOTIV (Multi-Omics-Based Target Identification and Validation) combine chemical proteomics and genomics to generate a more reliable and comprehensive list of target candidates, which can then be validated through network analysis. sci-hub.box
Table 2: Advanced Approaches for Target Identification
| Approach | Description | Key Outcome |
|---|---|---|
| Chemical Proteomics | Uses a bioactive compound to isolate its binding partners from cell lysates for identification by mass spectrometry. patsnap.commdpi.com | Direct identification of on-target and off-target proteins. |
| Proteogenomics | Integrates proteomic data with genomic and transcriptomic data to provide a multi-layered view of drug action. patsnap.com | Validation of targets and understanding of downstream effects on gene and protein expression. |
| SIM-PAL | A photo-affinity labeling platform that precisely maps the binding sites of small molecules across the entire proteome. harvard.edu | High-resolution view of the small molecule interactome. |
| MOTIV | A systemic approach that combines multiple 'omics' methods to identify and validate biologically relevant targets. sci-hub.box | A cross-validated and more reliable list of target proteins and affected pathways. |
Advanced Computational Modeling Techniques for Predictive Biology and Drug Discovery
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering the ability to predict biological activity, optimize molecular structures, and screen vast virtual libraries of compounds efficiently. nih.govemanresearch.orgemanresearch.org For this compound, computational methods can guide future research by predicting its behavior and suggesting structural modifications to enhance its therapeutic properties.
Future computational studies should leverage a range of techniques:
Structure-Based Drug Design (SBDD): Once a primary target is identified and its 3D structure is known, molecular docking simulations can predict the precise binding mode and affinity of this compound within the target's active site. emanresearch.orgnih.gov This information is crucial for designing derivatives with improved potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods can be employed. emanresearch.orgemanresearch.org Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can identify the key chemical features required for the compound's biological activity, based on a series of related molecules. emanresearch.orgnih.gov
Advanced Simulations and Machine Learning: More advanced methods like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the drug-target complex over time. universiteitleiden.nl Furthermore, the application of machine learning and artificial intelligence algorithms can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and identify potential new drug candidates from large datasets. universiteitleiden.nl
Development of Advanced Biological Assays for Deeper Mechanistic Understanding
Following the identification of biological targets, it is essential to develop sophisticated biological assays that go beyond simple binding measurements. These advanced assays are necessary to elucidate the functional consequences of the drug-target interaction and understand the compound's precise mechanism of action within a cellular context.
Future research should focus on implementing assays such as:
Target Engagement Assays: Techniques like Thermal Proteome Profiling (TPP) can confirm that the compound binds to its intended target in living cells and can reveal changes in protein thermal stability upon binding. patsnap.com
Functional Readout Assays: The development of protein biosensors can provide real-time readouts of specific cellular activities, such as the activity of kinases or proteases that may be modulated by the compound. nih.gov
Structural Biology Techniques: Limited Proteolysis Mass Spectrometry (LiP-MS) can help identify conformational changes in a target protein when the compound binds, providing crucial insights into the mechanism of action (e.g., allosteric modulation vs. direct inhibition). patsnap.com
Cell-Based Phenotypic Assays: High-content imaging and other phenotypic screening methods can assess the compound's effect on cellular morphology, signaling pathways, and other complex cellular functions, connecting target engagement to a physiological outcome.
Potential for Combination Studies with Other Small Molecules for Enhanced Biological Effects
A highly promising and largely unexplored avenue for this compound is its use in combination with other therapeutic agents. Synergistic drug combinations can offer significant advantages, including increased efficacy, reduced dosages of individual drugs (thereby minimizing side effects), and the potential to overcome drug resistance. nih.govmdpi.com
The rationale for pursuing combination studies is strong, as multi-drug approaches can target a disease from multiple angles, counteracting the biological compensation mechanisms that often limit the effectiveness of single-agent therapies. nih.gov Research has shown that synergistic effects can be achieved by combining small molecules in diverse therapeutic areas, from infectious diseases to oncology. mdpi.comoncotarget.orgacs.org For instance, studies have demonstrated that certain compounds exhibit synergistic antifungal effects when combined with established drugs like amphotericin B. acs.orgacs.org
Future research should systematically screen this compound in combination with a panel of approved drugs or other investigational molecules relevant to its potential therapeutic areas. Such studies could unlock new treatment paradigms where the compound's primary effect is amplified or complemented by a partner agent, leading to a superior therapeutic outcome. nih.gov
Q & A
Q. What are the established synthetic routes for N-(5-bromopyridin-2-yl)-4-fluorobenzamide, and how can purity be optimized?
The synthesis typically involves a two-step condensation reaction:
Step 1 : React 4-fluorobenzoyl chloride with 5-bromopyridin-2-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
Step 2 : Purify the crude product via recrystallization (e.g., DCM/methanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Use Schlenk-line techniques to exclude moisture, improving yield (>75%) .
Table 1 : Synthesis Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Fluorobenzoyl chloride | 1.1 eq | DCM | 0°C → RT | 78% |
| 5-Bromopyridin-2-amine | 1.0 eq | DCM | Reflux | 82% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., pyridyl H-3 at δ 8.2–8.4 ppm) and carbonyl carbon at ~165 ppm .
- X-ray Crystallography : Use SHELXL (SHELX suite) for refinement. For example, dihedral angles between pyridine and benzamide rings range 9–32°, influencing π-π stacking .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H⋯Br contacts ~12.4% in brominated analogs) .
Q. How does the bromopyridine moiety influence reactivity in cross-coupling reactions?
The 5-bromo substituent enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C). Key considerations:
- Steric hindrance from the adjacent pyridyl nitrogen may reduce coupling efficiency (~60% yield).
- Monitor for debromination side reactions via LC-MS .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) at 10–100 µM concentrations.
- Cellular Viability : MTT assays on cancer cell lines (IC50 determination; 48–72 hr exposure) .
Note : Include DMSO controls (<0.1% v/v) to avoid solvent toxicity artifacts.
Q. How can computational methods predict electronic properties?
- DFT Calculations (B3LYP/6-311G )**: Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess charge-transfer potential.
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like EGFR (binding energy ≤−8.5 kcal/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from polymorphic forms. Strategies:
Compare crystal packing (e.g., hydrogen-bonding networks via Mercury 4.0).
Validate bioassays under identical conditions (e.g., serum-free media, 37°C/5% CO2) .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to functionalize the pyridine ring.
- Protection/Deprotection : Temporarily mask the benzamide carbonyl with TMSCl to prevent nucleophilic attack .
Q. How do solvent polarity and substituents affect fluorescence properties?
- Solvatochromism : Measure emission λmax in solvents of varying polarity (e.g., λmax shifts from 420 nm in hexane to 450 nm in DMSO).
- Electron-Withdrawing Groups : Fluorine at C4 enhances quantum yield (Φ ~0.45 vs. Φ ~0.25 for chloro analogs) .
Q. What experimental designs validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Heat shock (37–65°C) lysates to assess target protein stabilization.
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) using immobilized recombinant proteins .
Q. How to address discrepancies between computational docking and experimental IC50 data?
Molecular Dynamics Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to account for flexibility.
Alchemical Free Energy Calculations (FEP) : Predict ΔΔGbinding for mutagenesis studies (error margin <1 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
